Triose phosphate

Description

Properties

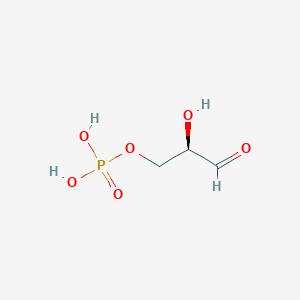

IUPAC Name |

[(2R)-2-hydroxy-3-oxopropyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJXRIRHZLFYRP-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331398 | |

| Record name | glyceraldehyde-3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glyceraldehyde 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

591-57-1 | |

| Record name | Triose phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phosphoglyceraldehyde, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-glyceraldehyde 3-phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glyceraldehyde-3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHOSPHOGLYCERALDEHYDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD9ZNF8JPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glyceraldehyde 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Triose Phosphates in Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glycolytic pathway, a fundamental process of cellular energy metabolism, is characterized by a series of enzymatic reactions that convert glucose into pyruvate. Central to this pathway are the triose phosphates—dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). These three-carbon intermediates, formed from the cleavage of fructose-1,6-bisphosphate, stand at a critical metabolic juncture, dictating the flow of carbon into the energy-yielding "payoff" phase of glycolysis and connecting carbohydrate metabolism with lipid biosynthesis. This technical guide provides an in-depth examination of the role of triose phosphates in glycolysis, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Formation and Significance of Triose Phosphates

In the preparatory phase of glycolysis, the six-carbon glucose molecule is phosphorylated and rearranged into fructose-1,6-bisphosphate. This molecule is then cleaved by the enzyme aldolase (B8822740) to yield two non-identical three-carbon molecules: dihydroxyacetone phosphate (DHAP), a ketose, and glyceraldehyde-3-phosphate (G3P), an aldose.[1][2] While both are triose phosphates, only G3P can proceed directly into the subsequent steps of glycolysis.[2] This structural distinction necessitates the enzymatic isomerization of DHAP to G3P, a reaction catalyzed by triosephosphate isomerase (TPI).[3] This critical step ensures that all carbon atoms from the original glucose molecule are channeled into the energy-generating phase of glycolysis, thereby maximizing the yield of ATP and NADH.[4]

Quantitative Data

Enzyme Kinetics of Triosephosphate Isomerase (TPI)

Triosephosphate isomerase is renowned for its catalytic perfection, meaning its reaction rate is limited only by the diffusion of its substrates.[3] The kinetic parameters of TPI highlight its remarkable efficiency.

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Chicken Muscle | D-Glyceraldehyde-3-phosphate | 0.47 | 4.27 x 103 | 9.1 x 106 |

| Dihydroxyacetone phosphate | 0.97 | 4.32 x 102 | 4.5 x 105 | |

| Trypanosoma brucei brucei | D-Glyceraldehyde-3-phosphate | 0.25 ± 0.05 | 6.17 x 103 | 2.5 x 107 |

| Dihydroxyacetone phosphate | 1.2 ± 0.1 | 1.08 x 103 | 9.0 x 105 |

Data compiled from various sources.[5][6]

Thermodynamics of Triose Phosphate Isomerization

The interconversion of DHAP and G3P is a reversible reaction with a defined thermodynamic equilibrium.

| Parameter | Value |

| Standard Gibbs Free Energy (ΔG°') | +7.1 ± 0.3 kJ/mol |

| Standard Enthalpy of Reaction (ΔH°') | +18 ± 7 kJ/mol |

| Equilibrium Constant (Keq) | ~0.0475 (DHAP:G3P ratio of ~20:1) |

Data for the reaction DHAP ⇌ G3P at pH 7 and 298.15 K.[1][3]

Despite the equilibrium favoring DHAP, the reaction proceeds in the forward direction in the cell because G3P is rapidly consumed in the subsequent steps of glycolysis.[4]

Energy Yield from the Metabolism of Triose Phosphates

The "payoff" phase of glycolysis begins with the oxidation of glyceraldehyde-3-phosphate. For each molecule of glucose, two molecules of this compound are metabolized, leading to a net gain of ATP and NADH.

| Process | ATP Consumed | ATP Produced | NADH Produced | Net ATP per Glucose |

| Preparatory Phase | ||||

| Glucose → 2 x this compound | 2 | 0 | 0 | -2 |

| Payoff Phase | ||||

| 2 x this compound → 2 x Pyruvate | 0 | 4 | 2 | +4 |

| Overall Glycolysis | 2 | 4 | 2 | +2 |

This table summarizes the energy balance of glycolysis, highlighting the contribution of the two this compound molecules to the net energy yield.[7][8]

Signaling Pathways and Logical Relationships

The metabolic fate of triose phosphates is intricately linked to the overall energetic state of the cell and biosynthetic demands.

References

- 1. Standard Gibbs energy of metabolic reactions: IV. Triosephosphate isomerase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. content.abcam.com [content.abcam.com]

- 3. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Kinetic properties of triose-phosphate isomerase from Trypanosoma brucei brucei. A comparison with the rabbit muscle and yeast enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specificity and kinetics of this compound isomerase from chicken muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Quantifying intracellular rates of glycolytic and oxidative ATP production and consumption using extracellular flux measurements - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Triose Phosphate Synthesis in the Calvin Cycle: Core Mechanisms, Regulation, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of triose phosphates—glyceraldehyde-3-phosphate (G3P) and its isomer dihydroxyacetone phosphate (B84403) (DHAP)—represents a critical juncture in the Calvin-Benson-Bassham (CBB) cycle. This pivotal stage, occurring in the stroma of chloroplasts, marks the net fixation of atmospheric CO2 into a metabolically versatile three-carbon sugar backbone.[1][2][3] Triose phosphates are the primary products of the Calvin cycle that are exported from the chloroplast to fuel the biosynthesis of sucrose, starch, amino acids, and lipids, thereby sustaining plant growth and development.[4][5] A comprehensive understanding of the enzymatic reactions, regulatory networks, and quantitative dynamics governing triose phosphate synthesis is paramount for efforts in crop improvement, biofuel development, and the design of novel herbicides. This guide provides an in-depth technical overview of the core processes, presents quantitative data, details experimental protocols, and visualizes the intricate molecular relationships involved.

Core Reactions of this compound Synthesis

The formation of this compound from the initial carboxylation product, 3-phosphoglycerate (B1209933) (3-PGA), is a two-step reductive process that consumes ATP and NADPH generated during the light-dependent reactions of photosynthesis.[6][7]

-

Phosphorylation of 3-PGA: The enzyme phosphoglycerate kinase (PGK) catalyzes the phosphorylation of 3-PGA to 1,3-bisphosphoglycerate (1,3-BPG). This reaction consumes one molecule of ATP per molecule of 3-PGA.[2][8][9]

-

Reduction of 1,3-BPG: Subsequently, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the reduction of 1,3-BPG to glyceraldehyde-3-phosphate (G3P), utilizing one molecule of NADPH as the reductant.[1][10][11]

-

Isomerization to DHAP: G3P can then be reversibly isomerized to dihydroxyacetone phosphate (DHAP) by the enzyme triosephosphate isomerase (TPI).[12][13][14] This equilibrium is crucial for directing carbon flux towards various biosynthetic pathways.

For every three molecules of CO₂ fixed, six molecules of G3P are produced. Five of these are utilized to regenerate the CO₂ acceptor molecule, ribulose-1,5-bisphosphate (RuBP), while one molecule represents the net gain of the cycle, available for export and biosynthesis.[5][15]

Key Enzymes and Their Kinetic Properties

The efficiency of this compound synthesis is dictated by the kinetic parameters of the involved enzymes. While these values can vary depending on the plant species and experimental conditions, representative data are summarized below.

| Enzyme | Substrate(s) | Km | Vmax | Notes |

| Phosphoglycerate Kinase (PGK) | 3-PGA | ~0.2-2.0 mM | - | Catalyzes the reversible transfer of a phosphate group from ATP to 3-PGA.[8] |

| ATP | ~0.1-1.0 mM | |||

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | 1,3-BPG | ~2.0-2.3 µM | ~114-130 µmol min-1 mg-1 | Utilizes NADPH as a cofactor. The A4 and A2B2 isoforms exhibit similar kinetic parameters.[4][16] |

| NADPH | ~0.08 mM | The Km for NAD is higher, at approximately 0.16 mM.[4] | ||

| Triosephosphate Isomerase (TPI) | DHAP | ~1.2 mM | ~500 s-1 (kcat, forward) | The equilibrium constant ([DHAP]/[G3P]) is approximately 22.[14] |

| G3P | ~0.25 mM | ~5000 s-1 (kcat, reverse) |

Regulatory Mechanisms

The synthesis of this compound is tightly regulated to coordinate with the rate of carbon fixation and the metabolic demands of the plant. This regulation occurs at multiple levels, including post-translational modifications of enzymes and allosteric regulation by metabolites.

Redox Regulation via the Ferredoxin-Thioredoxin System

A primary mechanism of light-dependent regulation of the Calvin cycle is the ferredoxin-thioredoxin system.[1][8][12] In the light, photosynthetically reduced ferredoxin activates thioredoxin reductase, which in turn reduces thioredoxins (Trxs).[1] Reduced Trxs, particularly Trx-m, can then reduce and activate key Calvin cycle enzymes, including GAPDH.[8] This ensures that the carbon fixation machinery is active only when light energy is available.

The GAPDH/CP12/PRK Complex

In the dark, GAPDH and phosphoribulokinase (PRK), another key Calvin cycle enzyme, form a large, inactive complex with a small chloroplast protein called CP12.[5][17][18] The formation of this ternary complex is thought to be a mechanism to rapidly downregulate the Calvin cycle in the absence of light, preventing futile cycling of metabolites. The complex dissociates in the light, a process mediated by NADPH, releasing the active enzymes.[18]

Experimental Protocols

Enzyme Activity Assays

1. Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity Assay (Spectrophotometric)

This assay measures the oxidation of NADPH at 340 nm.

-

Principle: The decrease in absorbance at 340 nm is proportional to the rate of NADPH oxidation, which is coupled to the reduction of 1,3-bisphosphoglycerate by GAPDH.

-

Reagents:

-

Assay Buffer: 100 mM Tricine-HCl (pH 8.0), 10 mM MgCl₂, 5 mM DTT, 1 mM EDTA.

-

ATP solution: 50 mM in assay buffer.

-

3-PGA solution: 100 mM in assay buffer.

-

PGK solution: 10 units/mL.

-

NADPH solution: 10 mM in assay buffer.

-

Chloroplast extract.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, 3-PGA, PGK, and NADPH.

-

Incubate the mixture for 5 minutes at 25°C to allow for the conversion of 3-PGA to 1,3-BPG.

-

Initiate the reaction by adding the chloroplast extract.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

-

2. Triosephosphate Isomerase (TPI) Activity Assay (Colorimetric)

Commercial kits are available for this assay. The principle involves a coupled enzyme reaction that produces a colored product.

-

Principle: TPI converts DHAP to G3P. G3P is then used in a series of reactions that ultimately generate a product with a strong absorbance at a specific wavelength (e.g., 450 nm). The rate of color development is proportional to the TPI activity.

-

General Procedure (based on commercially available kits):

-

Prepare samples (e.g., tissue or cell lysates).

-

Prepare a standard curve using a provided standard.

-

Add the reaction mix (containing substrate and developer) to the samples and standards.

-

Incubate at the recommended temperature for a specific time.

-

Measure the absorbance at the specified wavelength.

-

Calculate TPI activity based on the standard curve.

-

Metabolite Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Calvin Cycle Intermediates

LC-MS/MS is a powerful technique for the sensitive and specific quantification of metabolites.

-

Principle: Metabolites are extracted from the plant material, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their mass-to-charge ratio and fragmentation patterns.

-

General Protocol:

-

Metabolism Quenching: Rapidly freeze plant material in liquid nitrogen to halt metabolic activity.[19][20][21]

-

Metabolite Extraction: Homogenize the frozen tissue in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).

-

Phase Separation: Centrifuge the homogenate to separate the polar (containing sugar phosphates) and non-polar phases.

-

LC Separation: Inject the aqueous phase onto a suitable LC column (e.g., a mixed-mode or anion-exchange column) for separation of the sugar phosphates.[10]

-

MS/MS Detection: Analyze the eluent using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted quantification of specific metabolites.

-

Data Analysis: Quantify the metabolites by comparing their peak areas to those of known standards.

-

Conclusion

The synthesis of this compound is a highly regulated and central process in plant metabolism. A thorough understanding of the enzymes, their kinetics, and the complex regulatory networks that govern this pathway is essential for developing strategies to enhance photosynthetic efficiency and crop productivity. The experimental protocols and data presented in this guide provide a framework for researchers and professionals in the field to investigate and potentially manipulate this critical metabolic hub. Future research, including metabolic flux analysis and detailed structural studies of the regulatory complexes, will further illuminate the intricate workings of this compound synthesis and open new avenues for agricultural and biotechnological advancements.

References

- 1. Redox regulation of the Calvin–Benson cycle: something old, something new - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic modeling of the Calvin cycle identifies flux control and stable metabolomes in Synechocystis carbon fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Probing Light-Dependent Regulation of the Calvin Cycle Using a Multi-Omics Approach [frontiersin.org]

- 4. Conformation and kinetic properties of photosynthetic glyceraldehyde-3-phosphate dehydrogenase "in vivo" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound Isomerase (TPI) Assay Kit (Visible Colorimetric Method) - Profacgen [profacgen.com]

- 7. Photosynthetic Phosphoribulokinase Structures: Enzymatic Mechanisms and the Redox Regulation of the Calvin-Benson-Bassham Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chloroplastic thioredoxin m functions as a major regulator of Calvin cycle enzymes during photosynthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Isomerase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]

- 10. Metabolite profiling of Calvin cycle intermediates by HPLC-MS using mixed-mode stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. pnas.org [pnas.org]

- 13. This compound Isomerase (TPI) Assay Kit (Colorimetric Method) - Profacgen [profacgen.com]

- 14. Triosephosphate isomerase: a highly evolved biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Glyceraldehyde-3-phosphate dehydrogenase subunits A and B are essential to maintain photosynthetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unravelling the shape and structural assembly of the photosynthetic GAPDH-CP12-PRK complex from Arabidopsis thaliana by small-angle X-ray scattering analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CP12 provides a new mode of light regulation of Calvin cycle activity in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]

The Triose Phosphate Translocator: A Gateway for Photosynthetic Carbon Export

A Technical Guide on the Discovery, Function, and Experimental Analysis of a Key Chloroplast Transporter

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The discovery of the triose phosphate (B84403) translocator (TPT) in the inner envelope membrane of chloroplasts was a pivotal moment in understanding plant carbon metabolism. This integral membrane protein acts as the primary conduit for the export of fixed carbon, in the form of triose phosphates, from the chloroplast to the cytosol. This process is tightly coupled to the import of inorganic phosphate (Pi), which is essential for sustained ATP synthesis during photosynthesis. The TPT's function is critical for the biosynthesis of sucrose (B13894), the main transport sugar in most plants, and for partitioning carbon between immediate export and storage as starch within the chloroplast. This technical guide provides an in-depth overview of the discovery of the TPT, its biochemical properties, the experimental methodologies used to elucidate its function, and the metabolic consequences of its absence.

Historical Perspective: Unraveling the "Phosphate Translocator"

The journey to understanding how the products of photosynthesis exit the chloroplast began in the mid-20th century. Early studies on isolated chloroplasts revealed that the inner envelope was selectively permeable. It was the pioneering work of U.W. Heber and H.W. Heldt in the late 1960s and early 1970s that laid the foundation for our current understanding.

A key breakthrough came with the development of the silicone oil filtering centrifugation technique. This method allowed for the rapid separation of chloroplasts from the incubation medium, enabling precise measurements of metabolite transport over short time scales. Using this technique, Heldt and Rapley demonstrated in 1970 the specific counter-exchange of inorganic phosphate with 3-phosphoglycerate (B1209933) (3-PGA) and dihydroxyacetone phosphate (DHAP) across the inner chloroplast membrane. This led to the initial concept of a "phosphate translocator."

Subsequent research focused on characterizing the substrate specificity and kinetics of this transporter. Through experiments with reconstituted proteoliposomes, where the purified transporter protein was incorporated into artificial lipid vesicles, its function as a strict antiporter was confirmed. The protein was later identified and named the triose phosphate translocator (TPT).

Biochemical Properties and Function

The TPT is a highly abundant protein in the inner chloroplast envelope of photosynthetically active tissues. It functions as an antiporter, mediating a strict 1:1 counter-exchange of triose phosphates (DHAP and glyceraldehyde-3-phosphate), 3-PGA, and inorganic phosphate (Pi).

The primary role of the TPT is to export the immediate products of the Calvin-Benson cycle to the cytosol. In the cytosol, these triose phosphates are the building blocks for sucrose synthesis. The Pi released during sucrose synthesis is then transported back into the chloroplast stroma via the TPT, where it is required for ATP synthesis through photophosphorylation. This tight coupling ensures that the rate of carbon export is linked to the chloroplast's energy status.

Quantitative Data on TPT Function

The kinetic properties of the TPT have been extensively studied. The following tables summarize key quantitative data regarding its substrate specificity and the metabolic consequences of its deficiency.

Table 1: Kinetic Constants (Km) for the this compound Translocator in Spinach Chloroplasts

| Substrate | Km (mM) |

| Dihydroxyacetone phosphate (DHAP) | 0.12 |

| 3-Phosphoglycerate (3-PGA) | 0.14 |

| Inorganic phosphate (Pi) | 0.21 |

| Glyceraldehyde-3-phosphate (GAP) | 0.18 |

Note: Km values can vary depending on experimental conditions and plant species.

Table 2: Metabolic Consequences of TPT Deficiency in Arabidopsis thaliana (tpt-1 mutant) under High Light Conditions

| Parameter | Wild Type | tpt-1 Mutant | Percentage Change |

| Photosynthetic Rate (µmol CO₂ m⁻² s⁻¹) | ~15 | ~9 | ~40% decrease |

| Leaf Starch Content (end of day) (µmol glucosyl units g⁻¹ FW) | ~150 | ~450 | ~200% increase |

| Leaf Sucrose Content (end of day) (µmol g⁻¹ FW) | ~40 | ~20 | ~50% decrease |

Data are approximate values compiled from various studies and can vary with growth conditions.

Experimental Protocols

The discovery and characterization of the TPT were made possible by the development and refinement of several key experimental techniques.

Isolation of Intact Chloroplasts from Spinach

This protocol is a foundational technique for studying chloroplast transport processes.

Materials:

-

Fresh spinach leaves

-

Grinding buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 0.1% BSA)

-

Resuspension buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6)

-

Percoll gradient solutions (e.g., 40% and 80% Percoll in resuspension buffer)

-

Blender, cheesecloth, centrifuge, and refrigerated rotor.

Procedure:

-

Wash and de-vein fresh spinach leaves.

-

Homogenize the leaves in ice-cold grinding buffer using a blender with short bursts.

-

Filter the homogenate through multiple layers of cheesecloth to remove debris.

-

Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for a short duration (e.g., 1-2 minutes) to pellet the chloroplasts.

-

Gently resuspend the chloroplast pellet in a small volume of resuspension buffer.

-

Layer the resuspended chloroplasts onto a discontinuous Percoll gradient (e.g., 40%/80%).

-

Centrifuge the gradient at a higher speed (e.g., 2,500 x g) for a longer duration (e.g., 10-15 minutes). Intact chloroplasts will band at the interface of the two Percoll layers.

-

Carefully collect the intact chloroplast band and wash with resuspension buffer to remove the Percoll.

-

Resuspend the final chloroplast pellet in a minimal volume of resuspension buffer and determine the chlorophyll (B73375) concentration.

Silicone Oil Filtering Centrifugation for Transport Assays

This technique allows for the rapid termination of transport reactions, which is crucial for measuring initial uptake rates.

Materials:

-

Isolated intact chloroplasts

-

Incubation medium containing radiolabeled substrates (e.g., ³²P-labeled inorganic phosphate or ¹⁴C-labeled 3-PGA)

-

Microcentrifuge tubes

-

Silicone oil (e.g., a mixture of different viscosities to achieve a density intermediate between the aqueous medium and the chloroplasts)

-

Perchloric acid or other quenching solution.

Procedure:

-

Prepare microcentrifuge tubes with a bottom layer of quenching solution (e.g., perchloric acid) and an upper layer of silicone oil.

-

Initiate the transport assay by adding the isolated chloroplasts to the incubation medium containing the radiolabeled substrate.

-

At specific time points, transfer an aliquot of the chloroplast suspension to the top of the silicone oil layer in a microcentrifuge tube.

-

Immediately centrifuge the tubes at high speed (e.g., >10,000 x g). The chloroplasts will pass through the silicone oil layer into the quenching solution, effectively stopping the transport process. The aqueous incubation medium remains on top of the silicone oil.

-

Remove the upper layers and quantify the radioactivity in the chloroplast pellet to determine the amount of substrate transported.

Reconstitution of the TPT into Proteoliposomes

This method allows for the study of the transporter in a defined artificial membrane system, free from other chloroplast proteins.

Materials:

-

Purified TPT protein (solubilized in a suitable detergent, e.g., octylglucoside)

-

Liposomes (prepared from phospholipids (B1166683) like phosphatidylcholine)

-

Bio-Beads or dialysis cassettes for detergent removal.

Procedure:

-

Prepare liposomes by methods such as sonication or extrusion.

-

Mix the purified, detergent-solubilized TPT with the pre-formed liposomes.

-

Remove the detergent from the mixture. This can be achieved by incubation with Bio-Beads, which adsorb the detergent, or by dialysis. As the detergent is removed, the TPT will insert into the liposome (B1194612) bilayer, forming proteoliposomes.

-

The proteoliposomes can then be used in transport assays, where a substrate is loaded into the vesicles, and the uptake of an external, radiolabeled counter-substrate is measured.

Visualizing TPT-Related Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of TPT function and experimental analysis.

Caption: Metabolic pathway showing the role of the TPT in carbon export.

Caption: Workflow for TPT isolation and functional characterization.

Conclusion and Future Directions

The discovery and characterization of the this compound translocator have been fundamental to our understanding of plant physiology. It serves as a prime example of how the development of novel experimental techniques can lead to significant scientific breakthroughs. The TPT is a key regulatory point in carbon partitioning, and its activity has profound effects on plant growth and productivity.

Future research in this area may focus on:

-

The regulation of TPT expression and activity in response to environmental cues.

-

The role of other, less abundant phosphate translocators in chloroplast metabolite exchange.

-

The potential for engineering TPT activity to improve crop yields by optimizing carbon allocation.

-

The development of small molecules that can modulate TPT activity for agricultural or biotechnological applications.

The continued study of the TPT and related transporters will undoubtedly provide further insights into the intricate metabolic network that sustains plant life.

The Central Role of Triose Phosphate in Biosynthesis: A Technical Guide

Affiliation: Google

Abstract

Triose phosphates, primarily glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (B84403) (DHAP), represent a critical nexus in cellular metabolism. Positioned at the heart of glycolysis and the Calvin cycle, these three-carbon phosphorylated sugars are not merely intermediates in energy production but serve as fundamental precursors for a vast array of biosynthetic pathways. This technical guide provides an in-depth exploration of the role of triose phosphate in the synthesis of essential biomolecules, including amino acids, lipids, and nucleotides. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the core metabolic pathways, quantitative data on metabolic flux, and comprehensive experimental protocols for studying these processes. The guide also features detailed diagrams of key pathways and experimental workflows to facilitate a deeper understanding of the intricate metabolic network governed by this compound.

Introduction

The metabolic fate of glucose and other carbohydrates converges on the formation of triose phosphates. These versatile molecules can be directed towards catabolic pathways to generate ATP or channeled into anabolic routes to build complex cellular components.[1] The partitioning of this compound between these pathways is a tightly regulated process, ensuring that the cell's biosynthetic needs are met while maintaining energy homeostasis. Understanding the mechanisms that control the flux of this compound into specific biosynthetic pathways is crucial for various fields, including metabolic engineering, disease research, and the development of novel therapeutics. This guide will delve into the specific roles of this compound as a precursor for:

-

Amino Acid Biosynthesis: Focusing on the shikimate pathway for the synthesis of aromatic amino acids.

-

Lipid Biosynthesis: Highlighting the formation of the glycerol (B35011) backbone of glycerolipids.

-

Nucleotide Biosynthesis: Detailing the production of the ribose-5-phosphate (B1218738) precursor for purine (B94841) and pyrimidine (B1678525) synthesis.

Quantitative data, detailed experimental methodologies, and visual representations of these pathways are provided to serve as a comprehensive resource for the scientific community.

This compound as a Precursor for Amino Acid Biosynthesis

The synthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—is essential for protein synthesis and the production of a wide range of secondary metabolites.[2] In bacteria, archaea, fungi, and plants, this occurs via the shikimate pathway, which utilizes phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate pathway.[3][4] this compound is a key precursor to both of these molecules.

Glyceraldehyde-3-phosphate (GAP), a this compound, is a direct precursor to erythrose-4-phosphate through the action of the enzyme transketolase in the non-oxidative branch of the pentose phosphate pathway.[5] Furthermore, GAP can be converted to PEP through the lower reactions of glycolysis. Thus, this compound availability directly influences the flux through the shikimate pathway.[6]

The Shikimate Pathway

The shikimate pathway is a seven-step enzymatic process that converts PEP and E4P into chorismate, the common precursor for the three aromatic amino acids.[4]

-

Step 1: Condensation of PEP and Erythrose-4-Phosphate: The pathway begins with the condensation of phosphoenolpyruvate and erythrose-4-phosphate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), a reaction catalyzed by DAHP synthase.[3]

Figure 1. This compound feeding into the Shikimate Pathway.

Quantitative Data: Metabolic Flux in the Shikimate Pathway

Metabolic flux analysis (MFA) using 13C-labeled substrates is a powerful technique to quantify the flow of metabolites through pathways. The following table summarizes representative flux data for the shikimate pathway in different organisms.

| Organism | Condition | Flux through DAHP Synthase (mmol/gDCW/h) | Reference |

| Escherichia coli | Glucose minimal medium | 0.25 ± 0.03 | [7] |

| Saccharomyces cerevisiae | Glucose minimal medium | 0.18 ± 0.02 | [7] |

| Arabidopsis thaliana | Cell suspension culture | 0.05 ± 0.01 | [6] |

Table 1. Representative metabolic flux through the entry point of the shikimate pathway.

Experimental Protocol: Assay of DAHP Synthase Activity

This protocol describes a colorimetric assay for determining the activity of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, the first enzyme of the shikimate pathway.[8]

Principle: The product, DAHP, is oxidized with periodate (B1199274), and the resulting β-formylpyruvate is reacted with thiobarbituric acid (TBA) to produce a pink chromophore that can be quantified spectrophotometrically at 549 nm.

Reagents:

-

Assay Buffer: 100 mM Bis-Tris propane, pH 7.5

-

Substrates: 3 mM Phosphoenolpyruvate (PEP), 3 mM Erythrose-4-phosphate (E4P)

-

Periodate Solution: 20 mM sodium periodate in 0.125 M H₂SO₄

-

Arsenite Solution: 2% sodium arsenite in 0.5 M HCl

-

Thiobarbituric Acid (TBA) Solution: 0.3% TBA

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, and the purified DAHP synthase enzyme.

-

Initiate the reaction by adding E4P.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 10%.

-

Centrifuge to pellet any precipitated protein.

-

To an aliquot of the supernatant, add the periodate solution and incubate for 20 minutes at room temperature.

-

Add the arsenite solution to quench the excess periodate.

-

Add the TBA solution and incubate at 100°C for 15 minutes.

-

Cool the samples and measure the absorbance at 549 nm.

-

Quantify the amount of DAHP produced using a standard curve prepared with a known concentration of DAHP.

This compound as a Precursor for Lipid Biosynthesis

Triose phosphates are the direct precursors for the glycerol backbone of all glycerolipids, including triacylglycerols (storage lipids) and phospholipids (B1166683) (membrane lipids). Dihydroxyacetone phosphate (DHAP) is reduced to glycerol-3-phosphate (G3P) by the enzyme glycerol-3-phosphate dehydrogenase.[9][10] G3P then serves as the acyl acceptor for the sequential addition of fatty acyl-CoAs to form lysophosphatidic acid and then phosphatidic acid, a key intermediate in glycerolipid synthesis.

Glycerol-3-Phosphate Synthesis and Acylation

The synthesis of glycerol-3-phosphate from DHAP is a critical step linking glycolysis to lipid metabolism.

Figure 2. Pathway of Glycerolipid Synthesis from DHAP.

Quantitative Data: Lipid Synthesis Rates

Stable isotope tracing with labeled glycerol can be used to determine the rate of de novo lipid synthesis.[11]

| Cell Type | Condition | Rate of Triacylglycerol Synthesis (nmol/mg protein/h) | Reference |

| 3T3-L1 Adipocytes | Insulin-stimulated | 150 ± 20 | [11] |

| Hepatoma G2 (HepG2) cells | High glucose medium | 85 ± 10 | [11] |

| Primary Rat Hepatocytes | Oleate supplementation | 120 ± 15 | [11] |

Table 2. Representative rates of de novo triacylglycerol synthesis.

Experimental Protocol: Quantification of Glycerol-3-Phosphate

This protocol describes a method for the quantification of glycerol-3-phosphate (G3P) from biological samples using gas chromatography-mass spectrometry (GC-MS).[12][13]

Principle: G3P is extracted from the sample, derivatized to increase its volatility, and then quantified by GC-MS using a stable isotope-labeled internal standard.

Reagents:

-

Extraction Solvent: 80% Methanol (B129727)

-

Internal Standard: D5-Glycerol-3-phosphate

-

Derivatization Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

-

Homogenize the tissue or cell sample in ice-cold 80% methanol containing the D5-G3P internal standard.

-

Centrifuge to pellet the precipitate and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen gas.

-

To the dried extract, add pyridine and the MSTFA with 1% TMCS derivatization agent.

-

Incubate at 60°C for 1 hour to complete the derivatization.

-

Analyze the derivatized sample by GC-MS.

-

Quantify the amount of G3P by comparing the peak area of the endogenous G3P derivative to that of the D5-G3P internal standard.

This compound as a Precursor for Nucleotide Biosynthesis

Nucleotides, the building blocks of DNA and RNA, are synthesized de novo from simpler precursor molecules. The ribose sugar component of all nucleotides is derived from ribose-5-phosphate (R5P), which is a key product of the pentose phosphate pathway (PPP).[14] this compound (GAP) is a direct precursor for the synthesis of R5P via the non-oxidative branch of the PPP, involving the enzymes transketolase and transaldolase.

Ribose-5-Phosphate and PRPP Synthesis

Ribose-5-phosphate is subsequently converted to 5-phosphoribosyl-1-pyrophosphate (PRPP), the activated form of ribose used for the synthesis of both purine and pyrimidine nucleotides.

Figure 3. Role of this compound in Nucleotide Biosynthesis.

Quantitative Data: Nucleotide Biosynthesis Rates

The rate of de novo nucleotide biosynthesis can be measured using isotopic labeling with precursors such as [U-13C]-glucose.[15]

| Cell Line | Condition | Rate of de novo Purine Biosynthesis (pmol/10^6 cells/h) | Reference |

| HeLa | Logarithmic growth phase | 50 ± 5 | [16] |

| Jurkat | Actively proliferating | 75 ± 8 | [15] |

| A549 | High glucose medium | 40 ± 4 | [15] |

Table 3. Representative rates of de novo purine biosynthesis.

Experimental Protocol: Measurement of de novo Nucleotide Synthesis using LC-MS

This protocol outlines a method to measure the rate of de novo nucleotide synthesis by tracing the incorporation of 13C from labeled glucose into the ribose moiety of nucleotides.[15]

Principle: Cells are cultured in the presence of [U-13C]-glucose. The labeled carbon atoms are incorporated into ribose-5-phosphate and subsequently into newly synthesized nucleotides. The isotopic enrichment in the ribose portion of nucleotides is then quantified by LC-MS/MS.

Reagents:

-

Cell culture medium with [U-13C]-glucose

-

Extraction Solvent: 80% Methanol, pre-chilled to -80°C

-

LC-MS grade water and acetonitrile

Procedure:

-

Culture cells in medium containing [U-13C]-glucose for a defined period.

-

Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

Dry the supernatant under vacuum.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

-

Analyze the sample using a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

-

Monitor the transition of the precursor ion (the mass of the nucleotide) to a fragment ion corresponding to the ribose-phosphate moiety.

-

Determine the mass isotopomer distribution of the ribose-phosphate fragment to calculate the fractional new synthesis of the nucleotide.

Experimental Workflows

13C-Metabolic Flux Analysis (MFA) Workflow

Figure 4. A generalized workflow for 13C-Metabolic Flux Analysis.

Conclusion

This compound stands as a cornerstone of biosynthetic metabolism, providing the fundamental building blocks for a diverse range of macromolecules essential for cellular life. Its central position allows for the integration of carbohydrate metabolism with the synthesis of amino acids, lipids, and nucleotides. The ability to quantitatively measure the flux of this compound into these various pathways through techniques like 13C-MFA has provided invaluable insights into cellular physiology and has significant implications for biotechnology and medicine. For drug development professionals, targeting the enzymes that control the allocation of this compound at key metabolic branch points presents a promising strategy for modulating biosynthetic output in disease states characterized by altered metabolism, such as cancer. Further research into the intricate regulatory networks governing this compound metabolism will undoubtedly uncover new opportunities for therapeutic intervention and metabolic engineering.

References

- 1. This compound utilization and beyond: from photosynthesis to end product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Parts plus pipes: synthetic biology approaches to metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shikimate pathway enzymes: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. This compound utilization and beyond: from photosynthesis to end product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 15. Regulation of mammalian nucleotide metabolism and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Pivotal Role of Triose Phosphates in Gluconeogenesis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of Dihydroxyacetone Phosphate (B84403) and Glyceraldehyde-3-Phosphate in Glucose Homeostasis, Metabolic Regulation, and Therapeutic Targeting.

Executive Summary

Triose phosphates, specifically dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), represent a critical metabolic node in the gluconeogenesis pathway. Their interconversion and subsequent reactions are central to the synthesis of glucose from non-carbohydrate precursors. This technical guide provides a comprehensive overview of the role of triose phosphates in gluconeogenesis, detailing the enzymatic reactions, regulatory signaling pathways, and their significance as potential therapeutic targets for metabolic diseases such as type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this crucial aspect of glucose metabolism.

Introduction: The Crossroads of Glucose Metabolism

Gluconeogenesis, the metabolic pathway responsible for the de novo synthesis of glucose, is essential for maintaining blood glucose homeostasis, particularly during periods of fasting or low carbohydrate intake. The pathway largely reverses glycolysis, with the exception of three irreversible steps that are bypassed by specific gluconeogenic enzymes. At the heart of this pathway lies the interconversion of the three-carbon sugar phosphates, DHAP and G3P, collectively known as triose phosphates. These molecules serve as the building blocks for the formation of the six-carbon fructose-1,6-bisphosphate, a key intermediate in the gluconeogenic cascade. The metabolism of triose phosphates is tightly regulated by a complex interplay of hormonal and allosteric mechanisms, ensuring that glucose production is finely tuned to the body's metabolic needs. Dysregulation of this process is a hallmark of metabolic diseases, making the enzymes and signaling pathways that control triose phosphate metabolism attractive targets for therapeutic intervention.

The Core Reactions: From Three-Carbon Precursors to a Six-Carbon Skeleton

The central role of triose phosphates in gluconeogenesis involves a series of reversible and irreversible enzymatic reactions that ultimately lead to the formation of fructose-1,6-bisphosphate.

Entry of Precursors into the this compound Pool

Various non-carbohydrate precursors are channeled into the gluconeogenic pathway, converging at the level of triose phosphates.

-

Glycerol (B35011): Released from the hydrolysis of triglycerides in adipose tissue, glycerol is taken up by the liver and phosphorylated by glycerol kinase to glycerol-3-phosphate. Subsequently, glycerol-3-phosphate dehydrogenase oxidizes glycerol-3-phosphate to DHAP, directly feeding into the this compound pool.[1]

-

Lactate and Glucogenic Amino Acids: These precursors are first converted to pyruvate (B1213749) and then to oxaloacetate in the mitochondria. A series of reactions then lead to the formation of phosphoenolpyruvate (B93156) (PEP) in the cytosol. PEP is then converted through several enzymatic steps, mirroring the reverse of glycolysis, to eventually produce G3P.

The Key Enzymatic Steps Involving Triose Phosphates

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): In the gluconeogenic direction, GAPDH catalyzes the reduction of 1,3-bisphosphoglycerate to glyceraldehyde-3-phosphate (G3P). This reaction utilizes NADH as a reducing agent.[2] The enzyme is a critical player in both glycolysis and gluconeogenesis, operating in a reversible manner depending on the metabolic state of the cell.[3]

-

Triosephosphate Isomerase (TPI): This highly efficient enzyme catalyzes the reversible interconversion of dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[4] This isomerization is crucial as it ensures that both three-carbon units derived from the cleavage of fructose-1,6-bisphosphate in glycolysis can be utilized for energy production, and in gluconeogenesis, it provides the necessary G3P to combine with DHAP. The reaction equilibrium favors DHAP, but the constant removal of G3P in subsequent reactions drives the conversion of DHAP to G3P.

-

Aldolase (B8822740): Aldolase catalyzes the reversible aldol (B89426) condensation of DHAP and G3P to form fructose-1,6-bisphosphate.[5] This is a key carbon-carbon bond-forming reaction in gluconeogenesis. There are different isoforms of aldolase, with aldolase B being the predominant form in the liver, the primary site of gluconeogenesis.[6]

-

Fructose-1,6-bisphosphatase (FBPase): This enzyme catalyzes the irreversible hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate. This is one of the key regulatory and rate-limiting steps in gluconeogenesis, bypassing the irreversible phosphofructokinase-1 reaction of glycolysis.[7]

Quantitative Data on this compound Metabolism

Understanding the quantitative aspects of this compound metabolism is crucial for a comprehensive picture of gluconeogenesis. This includes enzyme kinetics and the intracellular concentrations of these metabolites under different physiological conditions.

| Parameter | Enzyme | Species/Tissue | Value | Conditions | Reference |

| Km | Fructose-1,6-bisphosphatase | Human Muscle | 0.77 µM | - | [8] |

| Kis (Substrate Inhibition) | Fructose-1,6-bisphosphatase | Human Muscle | 90 µM | - | [8] |

| Ki (Fructose-2,6-bisphosphate) | Fructose-1,6-bisphosphatase | Human Muscle | 0.13 µM | - | [8] |

| Ki (Fructose-2,6-bisphosphate) with 0.4 µM AMP | Fructose-1,6-bisphosphatase | Human Muscle | 0.028 µM | Synergistic Inhibition | [8] |

| Ka (Magnesium) | Fructose-1,6-bisphosphatase | Human Muscle | 232 µM | Hill coefficient = 2.0 | [8] |

| IC50 (MB05032) | Fructose-1,6-bisphosphatase | Human | 16 nM | AMP-site inhibitor | [8][9] |

| IC50 (Compound 45) | Fructose-1,6-bisphosphatase | - | 2.08 µM | Benzimidazole scaffold | [10] |

| Metabolite | Condition | Tissue | Concentration | Reference |

| Dihydroxyacetone Phosphate (DHAP) | Fasted | Rat Liver | Normal levels | [11] |

| Glyceraldehyde-3-Phosphate (G3P) | Fasted | Rat Liver | Normal levels | [11] |

| α-Glycerol Phosphate | Fasted (16-hour) | FynKO Mouse Liver | Decreased | [11] |

| Triose Phosphates | Fructose (B13574) Infusion | Rat Liver | Increased | [12] |

| Flux Measurement | Condition | Model | Rate/Value | Technique | Reference |

| Fractional Gluconeogenesis | 48-hour fasting | Rats | 87-89% | MIDA with [13C]lactate or [13C]glycerol | [13] |

| Rate of Appearance of Intrahepatic this compound (Ra triose-P) | 24-hour fasting | Rats | Decreased | MIDA with [2-13C]glycerol | [13] |

| Absolute Gluconeogenesis | 24-hour fasting | Rats | Unchanged | MIDA | [13] |

| Absolute Gluconeogenesis | Fructose Infusion (10-15 mg/kg/min) | Rats | Increased by 81-147% | MIDA | [13] |

Signaling Pathways Regulating this compound Metabolism in Gluconeogenesis

The flux through the this compound segment of gluconeogenesis is tightly controlled by several key signaling pathways that respond to the nutritional and hormonal status of the organism.

Glucagon Signaling Pathway

During periods of low blood glucose, the pancreas secretes glucagon. Glucagon binds to its G-protein coupled receptor on hepatocytes, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[14] cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates pyruvate kinase, preventing the conversion of phosphoenolpyruvate back to pyruvate and thus favoring gluconeogenesis.[15] PKA also leads to a decrease in the levels of fructose-2,6-bisphosphate, a potent allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase).[15] This disinhibition of FBPase promotes the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, pulling the this compound pool towards glucose synthesis.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that is activated under conditions of low energy charge (high AMP/ATP ratio).[16] While primarily known for stimulating catabolic pathways, AMPK also plays a role in regulating gluconeogenesis. Metformin, a widely used anti-diabetic drug, is known to activate AMPK.[17] Activated AMPK can inhibit gluconeogenesis by suppressing the expression of key gluconeogenic enzymes.[18] More directly relevant to triose phosphates, recent studies have shown that aldolase, when not bound to its substrate fructose-1,6-bisphosphate (FBP), can promote the activation of AMPK.[15][19] This suggests a feedback mechanism where low levels of glycolytic intermediates, and thus low FBP, signal a low glucose state, leading to AMPK activation.

mTORC1 Signaling Pathway

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation, and its activity is tightly linked to nutrient availability. While primarily associated with anabolic processes, mTORC1 also influences gluconeogenesis. Insulin (B600854) signaling activates mTORC1, which in turn can suppress gluconeogenesis. However, the interplay is complex, and in some contexts of insulin resistance, mTORC1 activity may remain elevated, contributing to dysregulated glucose metabolism.

Experimental Protocols

Assay for Triosephosphate Isomerase (TPI) Activity

This protocol is based on a colorimetric assay that measures the conversion of DHAP to G3P, which is then used in a coupled reaction to produce a colored product.

Materials:

-

TPI Assay Buffer

-

TPI Substrate (DHAP)

-

TPI Enzyme Mix (containing an enzyme that acts on G3P)

-

TPI Developer (produces a colored product)

-

NADH Standard

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold TPI Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant.

-

Standard Curve Preparation: Prepare a dilution series of the NADH standard in TPI Assay Buffer.

-

Reaction Setup:

-

Add samples, positive control, and standards to separate wells of the microplate.

-

For each sample, prepare a background control well containing the sample but no TPI substrate.

-

Prepare a Reaction Mix containing TPI Assay Buffer, TPI Enzyme Mix, and TPI Developer.

-

Prepare a Background Control Mix identical to the Reaction Mix but lacking the TPI Substrate.

-

-

Assay:

-

Add the Reaction Mix to the sample and standard wells.

-

Add the Background Control Mix to the background control wells.

-

Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 20-40 minutes.

-

-

Calculation:

-

Subtract the 0 standard reading from all readings.

-

Plot the NADH standard curve.

-

Calculate the rate of change in absorbance for each sample and subtract the background rate.

-

Use the standard curve to determine the amount of NADH produced per minute, which is proportional to the TPI activity.

-

Mass Isotopomer Distribution Analysis (MIDA) for Measuring Gluconeogenic Flux

MIDA is a powerful technique that uses stable isotopes to trace the flow of atoms through metabolic pathways. To measure gluconeogenic flux, a labeled precursor, such as [2-¹³C]glycerol or [U-¹³C₃]lactate, is administered. The resulting distribution of mass isotopomers in glucose is then analyzed by mass spectrometry.

General Workflow:

-

Isotope Administration: Infuse a stable isotope-labeled gluconeogenic precursor (e.g., [2-¹³C]glycerol) into the subject (animal model or human) to achieve a metabolic and isotopic steady state.

-

Sample Collection: Collect blood samples at various time points.

-

Glucose Isolation and Derivatization: Isolate glucose from the plasma and derivatize it to a form suitable for gas chromatography-mass spectrometry (GC-MS) analysis (e.g., glucose aldonitrile acetate (B1210297) derivative).

-

GC-MS Analysis: Analyze the derivatized glucose by GC-MS to determine the relative abundances of different mass isotopomers (M+0, M+1, M+2, etc.).

-

Data Analysis and Modeling:

-

The pattern of mass isotopomers in glucose reflects the enrichment of the immediate precursor pool for gluconeogenesis, the triose phosphates.

-

Mathematical models based on combinatorial probabilities are used to calculate the fractional contribution of gluconeogenesis to total glucose production from the observed mass isotopomer distribution.[14][18]

-

This technique allows for the determination of the enrichment of the true biosynthetic precursor pool.[13]

-

Role in Disease and Drug Development

Dysregulation of gluconeogenesis is a key feature of type 2 diabetes, where excessive hepatic glucose production contributes to hyperglycemia. The enzymes involved in this compound metabolism are therefore attractive targets for the development of novel anti-diabetic drugs.

Fructose-1,6-bisphosphatase (FBPase) Inhibitors

FBPase is a major control point in gluconeogenesis, and its inhibition is a promising strategy to reduce excessive glucose production.[9]

-

CS-917 (MB06322): This is a prodrug of a potent and selective FBPase inhibitor.[8][9] It is converted to its active form, MB05032, in the liver.[9] CS-917 has been shown to inhibit glucose production in hepatocytes and lower blood glucose levels in diabetic animal models without causing hypoglycemia.[9][15] It acts by mimicking AMP and binding to the allosteric site of FBPase.[7]

-

Other FBPase Inhibitors: A number of other FBPase inhibitors with different chemical scaffolds, including indole (B1671886) derivatives and benzimidazole-bearing compounds, are under development.[10][17] These inhibitors aim to improve potency, selectivity, and pharmacokinetic properties.

Targeting Triosephosphate Isomerase (TPI)

Given its central role in glycolysis and gluconeogenesis, TPI is another potential therapeutic target. While TPI inhibitors are being explored for anticancer and antiparasitic applications, their role in metabolic diseases is also being considered.[20][21] Understanding the link between TPI dysfunction and diabetic complications could open new avenues for therapeutic intervention.[4]

Aldolase as a Therapeutic Target

Aldolase isoforms are also being investigated as therapeutic targets, particularly in the context of cancer metabolism.[8][22][23] The role of aldolase B in fructose metabolism and its upregulation in certain cancers highlight its potential as a drug target.[24][25] Further research may elucidate its therapeutic potential in metabolic diseases like diabetes.

Conclusion

The triose phosphates, DHAP and G3P, are more than just intermediates in a metabolic pathway; they represent a critical control point in glucose homeostasis. The enzymes that govern their metabolism are subject to intricate regulation by key signaling pathways, and their dysregulation is a central feature of metabolic disease. The development of drugs targeting enzymes like fructose-1,6-bisphosphatase demonstrates the therapeutic potential of modulating this segment of the gluconeogenesis pathway. Continued research into the quantitative aspects of this compound metabolism, the signaling networks that control it, and the development of novel therapeutic agents will be crucial for addressing the growing global burden of type 2 diabetes and other metabolic disorders. This technical guide provides a solid foundation for professionals in the field to further explore this vital area of metabolic research and drug discovery.

References

- 1. 6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase isoform 3 spatially mediates autophagy through the AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fructose-1,6-bisphosphate and aldolase mediate glucose sensing by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of gluconeogenesis and mass isotopomer analysis based on [U-(13)C]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Remarkable Role of Triosephosphate Isomerase in Diabetes Pathophysiology [mdpi.com]

- 5. Aldolase is a sensor for both low and high glucose, linking to AMPK and mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metformin reduces liver glucose production by inhibition of fructose-1-6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of activating enzymes of a novel FBPase inhibitor prodrug, CS-917 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Monitoring acute metabolic changes in the liver and kidneys induced by fructose and glucose using hyperpolarized [2-13C]dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of activating enzymes of a novel FBPase inhibitor prodrug, CS-917 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metformin Regulates Gluconeogenesis through Foxo1 | Encyclopedia MDPI [encyclopedia.pub]

- 15. researchgate.net [researchgate.net]

- 16. The Remarkable Role of Triosephosphate Isomerase in Diabetes Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery and validation of small molecule stabilizers of mutant this compound isomerase (TPI) as potential lead candidates for TPI deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What are TPI1 inhibitors and how do they work? [synapse.patsnap.com]

- 21. mdpi.com [mdpi.com]

- 22. Measurement of gluconeogenesis by 2H2O labeling and mass isotopomer distribution analysis [escholarship.org]

- 23. researchgate.net [researchgate.net]

- 24. scilit.com [scilit.com]

- 25. researchgate.net [researchgate.net]

The Interconversion of Dihydroxyacetone Phosphate and Glyceraldehyde 3-Phosphate: A Core Metabolic Junction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The reversible isomerization of dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde 3-phosphate (G3P) is a critical reaction standing at the crossroads of central carbon metabolism. This seemingly simple conversion, catalyzed by the enzyme Triose Phosphate Isomerase (TPI or TIM), is essential for the efficient catabolism of glucose in glycolysis and plays a pivotal role in gluconeogenesis, the pentose (B10789219) phosphate pathway, and lipid biosynthesis.[1][2][3] This guide provides a comprehensive overview of the core principles governing this interconversion, the sophisticated catalytic mechanism of the enzyme responsible, and the experimental methodologies used to investigate this fundamental biochemical process.

The Enzyme: this compound Isomerase (TPI)

This compound isomerase (EC 5.3.1.1) is a ubiquitous and highly conserved dimeric enzyme.[4][5][6] Each subunit, typically comprising around 250 amino acids, folds into a characteristic (β/α)₈-barrel structure, also known as the TIM barrel, which is one of the most common protein folds.[5][6][7] The active site is located at the C-terminal end of the β-barrel.[5][6] TPI is renowned for being a "catalytically perfect" enzyme, meaning its reaction rate is limited only by the diffusion rate of its substrates.[4][5][8] Although it exists as a dimer, the subunits are catalytically independent.[1][4]

The Reaction: A Dynamic Equilibrium

TPI catalyzes the reversible isomerization of a ketose (DHAP) to an aldose (G3P).[4][7]

Dihydroxyacetone phosphate (DHAP) ⇌ D-glyceraldehyde 3-phosphate (G3P)

At equilibrium, the reaction strongly favors DHAP, with a ratio of approximately 96% DHAP to 4% G3P.[4] Despite this unfavorable equilibrium for the forward reaction in the context of glycolysis, the rapid and continuous consumption of G3P by the subsequent enzyme in the glycolytic pathway, glyceraldehyde 3-phosphate dehydrogenase, drives the net conversion of DHAP to G3P.[4][5][9]

Catalytic Mechanism

The isomerization reaction proceeds through an enediol intermediate mechanism facilitated by key amino acid residues in the TPI active site.[5][7][8] The catalytic mechanism involves a proton transfer mediated by a glutamic acid residue (Glu165) and a histidine residue (His95).[5][7][10]

The key steps are as follows:

-

Substrate Binding: The phosphate group of the substrate binds to the active site, interacting with residues such as Lys12.[4][5]

-

Proton Abstraction: The catalytic base, Glu165, abstracts a proton from C1 of DHAP.[4][5][7]

-

Enediol Intermediate Formation: Simultaneously, the catalytic acid, His95, donates a proton to the carbonyl oxygen of DHAP, forming a cis-enediol intermediate.[5][7]

-

Proton Transfer: Glu165, now acting as an acid, donates a proton to C2 of the intermediate, while His95, now acting as a base, abstracts the proton from the hydroxyl group at C1.[4][7]

-

Product Release: This results in the formation of G3P, which is then released from the active site.

A crucial structural feature for catalysis is a flexible loop (residues 166-176) that closes over the active site upon substrate binding.[5][7] This loop stabilizes the reactive enediol intermediate and prevents its decomposition into the toxic byproduct methylglyoxal (B44143) and inorganic phosphate.[5][7]

Quantitative Data

The following tables summarize key quantitative data for the interconversion of DHAP and G3P catalyzed by TPI.

| Thermodynamic Parameters | Value | Conditions | Reference |

| Standard Gibbs Free Energy (ΔG°') | +7.5 kJ/mol | 298 K, pH 7 | [11] |

| Equilibrium Constant (Keq) | 0.0475 | Standard conditions | [12][13] |

| Kinetic Parameters (for Glyceraldehyde 3-Phosphate as substrate) | Value | Conditions | Reference |

| Michaelis Constant (Km) | 0.34 mM | 25°C, pH 7.5 | [7] |

| Maximum Velocity (Vmax) | 7200 units/mg protein | 25°C, pH 7.5 | [7] |

Regulation and Inhibition

While TPI itself is not a primary point of allosteric regulation in glycolysis, its activity can be influenced by inhibitors.[7] Several compounds are known to inhibit TPI, which are valuable tools for studying its mechanism and have been explored as potential therapeutic agents.

| Inhibitor | Type | Mechanism of Action | Ki Value | Reference |

| Phosphoglycolohydroxamate (PGH) | Reversible, Transition State Analog | Mimics the enediol intermediate | 6-14 µM | [4] |

| 2-Phosphoglycolic Acid (PGA) | Reversible, Transition State Analog | Mimics the enediol intermediate | 3 µM | [4] |

| Phosphoenolpyruvate (B93156) (PEP) | Reversible, Competitive | Binds to the active site, occluding the substrate | - | [4][14][15] |

| D-Glycerol-1-phosphate | Reversible, Substrate Analog | Competes with the natural substrate | - | [5] |

| Halo-acetone phosphates | Irreversible | Covalently modify active site residues | - | [4][16] |

| Glycidol phosphate | Irreversible | Covalently modifies the active site glutamate | - | [4] |

A newly discovered feedback loop involves the inhibition of TPI by phosphoenolpyruvate (PEP), the substrate for pyruvate (B1213749) kinase.[14][15][17] This inhibition can redirect metabolic flux towards the pentose phosphate pathway, which can help counter oxidative stress.[14][17]

Experimental Protocols

This compound Isomerase Activity Assay (Colorimetric)

This protocol describes a common method for determining TPI activity in various samples.[2][3][18][19]

Principle: TPI converts DHAP to G3P. The G3P produced is then utilized by a developer enzyme mix to generate a colored product, the absorbance of which is measured at 450 nm. The rate of color development is proportional to the TPI activity.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

-

TPI Assay Buffer

-

TPI Substrate (Dihydroxyacetone phosphate)

-

TPI Enzyme Mix (containing glyceraldehyde-3-phosphate dehydrogenase)

-

TPI Developer

-

NADH Standard

-

Sample (e.g., cell lysate, tissue homogenate, purified enzyme)

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold TPI Assay Buffer. Centrifuge to pellet debris and collect the supernatant.[2][19]

-

Standard Curve Preparation: Prepare a dilution series of NADH standard in TPI Assay Buffer.

-

Reaction Setup:

-

Add samples, standards, and a positive control to separate wells of the 96-well plate.

-

Prepare a Reaction Mix containing TPI Assay Buffer, TPI Enzyme Mix, TPI Developer, and TPI Substrate.

-

For background control wells, prepare a similar mix but omit the TPI Substrate.

-

-

Initiate Reaction: Add the Reaction Mix to the sample and standard wells. Add the Background Control Mix to the background control wells.

-

Measurement: Immediately measure the absorbance at 450 nm in a kinetic mode at 37°C for 20-40 minutes.[18][19]

-

Calculation:

-

Subtract the 0 standard reading from all readings.

-

Plot the NADH Standard Curve.

-

Calculate the change in absorbance per minute (ΔOD/min) for each sample from the linear portion of the kinetic curve.

-

Subtract the background rate from the sample rate.

-

Use the NADH standard curve to convert the ΔOD/min to nmol/min of NADH generated.

-

TPI activity is typically expressed as mU/mg of protein, where 1 Unit is the amount of enzyme that generates 1.0 µmol of NADH per minute at a specific pH and temperature.[19]

-

NADH-Linked Spectrophotometric Assay

This is a classic method for measuring TPI activity by coupling the reaction to the oxidation of NADH.[20]

Principle: The activity of TPI in the direction of G3P formation is measured by coupling the reaction to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which oxidizes G3P to 1,3-bisphosphoglycerate with the concomitant reduction of NAD+ to NADH. The decrease in absorbance at 340 nm due to NADH oxidation is monitored. To measure the reverse reaction (DHAP formation), the reaction is coupled to glycerol-3-phosphate dehydrogenase, which reduces DHAP to glycerol-3-phosphate while oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Materials:

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

-

Reaction buffer (e.g., triethanolamine (B1662121) buffer, pH 7.6)

-

Glyceraldehyde 3-phosphate (GAP) or Dihydroxyacetone phosphate (DHAP) as substrate

-

α-Glycerophosphate dehydrogenase/triosephosphate isomerase enzyme mix (for assaying TPI in the direction of DHAP to GAP)

-

NADH

-

Sample containing TPI

Procedure (for GAP to DHAP direction):

-

Prepare a reaction mixture in a cuvette containing reaction buffer, NADH, and the coupling enzyme (α-glycerophosphate dehydrogenase).

-

Add the sample containing TPI to the cuvette and incubate for a few minutes to allow for the conversion of any contaminating triose phosphates.

-

Initiate the reaction by adding the substrate (GAP).

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of the reaction is calculated from the linear portion of the absorbance change versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizations

Caption: Catalytic mechanism of this compound Isomerase.

Caption: Feedback inhibition of TPI by PEP.

Clinical Significance

Deficiency of TPI is a rare, autosomal recessive genetic disorder that leads to a severe clinical phenotype.[1][5][21][22] The disease is characterized by chronic hemolytic anemia and progressive, severe neurological dysfunction.[1][5][21][22] The accumulation of DHAP is thought to lead to the formation of toxic byproducts like methylglyoxal, contributing to the pathology.[1] The study of TPI and its deficiency provides crucial insights into the metabolic regulation and the consequences of its disruption.

Conclusion

The interconversion of dihydroxyacetone phosphate and glyceraldehyde 3-phosphate, catalyzed by the exquisitely efficient enzyme this compound isomerase, represents a cornerstone of metabolic integration. A thorough understanding of its mechanism, kinetics, and regulation is fundamental for researchers in metabolism, enzymology, and drug development. The methodologies outlined here provide a framework for the quantitative analysis of this vital reaction, paving the way for further discoveries in cellular bioenergetics and the pathophysiology of metabolic diseases.

References

- 1. Triosephosphate isomerase deficiency: new insights into an enigmatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. This compound Isomerase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]

- 4. This compound Isomerase - Proteopedia, life in 3D [proteopedia.org]

- 5. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. This compound Isomerase Structure & Mechanism - Proteopedia, life in 3D [proteopedia.org]

- 8. Structural Biochemistry/Enzyme/Isomerases/Triose Phosphate Isomerase - Wikibooks, open books for an open world [en.wikibooks.org]

- 9. quora.com [quora.com]

- 10. Proton transfer in the mechanism of triosephosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brainly.com [brainly.com]

- 12. Solved The isomerization of dihydroxyacetone phosphate | Chegg.com [chegg.com]

- 13. Solved The conversion of dihydroxyacetone phosphate (DHAP) | Chegg.com [chegg.com]

- 14. Inhibition of triosephosphate isomerase by phosphoenolpyruvate in the feedback-regulation of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]